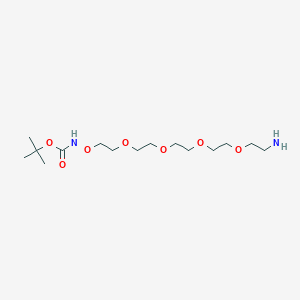
Bromo-PEG3-phthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-PEG3-phthalimide is a compound that belongs to the family of PEGylated phthalimides. It consists of three distinct functional groups: bromine, polyethylene glycol (PEG), and phthalimide. This compound is known for its hydrophilicity and biocompatibility, making it a valuable tool in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo-PEG3-phthalimide can be synthesized through a series of chemical reactions involving the functionalization of phthalimide with polyethylene glycol and bromine. The synthesis typically involves the following steps:
Bromination: The addition of bromine to the PEG-phthalimide to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the PEGylation and bromination steps efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Bromo-PEG3-phthalimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the compound.
Major Products:
Substitution Reactions: The major products are substituted PEG-phthalimide derivatives.
Hydrolysis: The major products are phthalimide and polyethylene glycol derivatives
Aplicaciones Científicas De Investigación
Bromo-PEG3-phthalimide has extensive applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and conjugates.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Utilized in drug research and development to modify the pharmacokinetics and pharmacodynamics of small molecule drugs.
Industry: Applied in the production of PEGylated compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of Bromo-PEG3-phthalimide involves its ability to modify the properties of molecules it is conjugated with. The bromine group allows for targeted substitution reactions, while the PEG moiety imparts hydrophilicity and biocompatibility. The phthalimide group provides stability and facilitates the conjugation process. These combined properties enable this compound to enhance the solubility, stability, and bioavailability of the conjugated molecules .
Comparación Con Compuestos Similares
- Bromo-PEG2-phthalimide
- Bromo-PEG4-phthalimide
- Phthalimide-PEG2-bromide
Comparison: Bromo-PEG3-phthalimide is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and biocompatibility. Compared to Bromo-PEG2-phthalimide and Bromo-PEG4-phthalimide, this compound offers improved solubility and stability, making it more suitable for certain applications. The presence of the bromine group also allows for versatile chemical modifications, distinguishing it from other PEGylated phthalimides .
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO5/c17-5-7-21-9-11-23-12-10-22-8-6-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOLNBOFVBOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115279.png)













